Scientific Field: Oncology
Methods of Application: The derivatives were synthesized from the natural product fangchinoline and their anticancer activities were evaluated on the mentioned cancer cell lines.
Results: The derivatives exhibited potent activities on inhibiting cancer cell growth.
Scientific Field: Virology
Application Summary: Fangchinoline exhibits potential inhibitory effects against various enteroviruses that cause Hand, Foot, and Mouth Disease (HFMD), such as EV-A71, CV-A10, CV-B3, and CV-A16.
Methods of Application: Fangchinoline was identified as a potential inhibitor through a high-content antiviral screening system utilizing the EV-A71-eGFP reporter virus.
Results: Fangchinoline targets the early stage of the enterovirus life cycle.
Scientific Field: Pharmacology
Application Summary: Fangchinoline derived from Stephaniae tetrandrine S.
Scientific Field: Rheumatology
Application Summary: Fangchinoline is extracted from traditional Chinese medicine (called Fangji), or the root of Stephania tetrandra Moore. .
Scientific Field: Immunology
Application Summary: Fangchinoline (FCN) can modulate cytokine-impelled apoptosis via the dual regulation of NF-κB and AP-1 pathways.
Methods of Application: The effect of FCN on NF-κB and AP-1 signaling cascades and its downstream functions was deciphered using diverse assays in both human chronic myeloid leukemia (KBM5) and multiple myeloma (U266).
Results: FCN attenuated growth of both leukemic and multiple myeloma cells and repressed NF-κB, and AP-1 activation through diverse mechanisms, including attenuation of phosphorylation of IκB kinase (IKK) and p65.
Scientific Field: Rheumatology
Application Summary: Fangchinoline (Fan) is extracted from traditional Chinese medicine (called Fangji), or the root of Stephania tetrandra Moore
Scientific Field: Neurology
Application Summary: Fangchinoline has been found to have neuroprotective effects.
Fangchinoline is a natural alkaloid primarily derived from the roots of Stephania tetrandra, a plant known for its traditional medicinal uses. This compound is classified as a benzylisoquinoline alkaloid and has garnered attention due to its diverse biological activities, particularly in the realm of cancer research. Fangchinoline exhibits a complex chemical structure characterized by multiple rings and functional groups, contributing to its pharmacological properties.
These reactions are crucial for modifying fangchinoline to enhance its therapeutic efficacy and investigate its mechanisms of action in biological systems .
Fangchinoline exhibits significant biological activities, including:
The synthesis of fangchinoline can be achieved through several methods:
Fangchinoline has several applications across different fields:
Studies have investigated fangchinoline's interactions with various biological targets:
Fangchinoline shares structural and functional similarities with other alkaloids. Here are some comparable compounds:
Compound Name | Source | Biological Activity |
---|---|---|
Tetrandrine | Stephania tetrandra | Antitumor, anti-inflammatory |
Cyclanoline | Stephania tetrandra | Antimicrobial |
Berberine | Berberis vulgaris | Antimicrobial, antidiabetic |
Fangchinoline is unique due to its specific mechanism of action against cancer cells via the EGFR-PI3K/AKT pathway, which distinguishes it from other alkaloids that may not exhibit such targeted effects. Its dual role as an antioxidant further enhances its profile compared to similar compounds like tetrandrine and berberine, which primarily focus on antimicrobial activities without significant antioxidant properties .
Fangchinoline presents a well-defined molecular structure with the chemical formula C₃₇H₄₀N₂O₆ and a molecular weight of 608.7 g/mol. The compound is systematically classified as a bisbenzylisoquinoline alkaloid that derives from (1beta)-berbaman, which has undergone specific substitutions including methyl groups at the 2 and 2' positions, methoxy groups at the 6, 6', and 12 positions, and a hydroxy group at position 7. The stereochemical configuration of fangchinoline is critical to its biological activity, with the compound existing as (+)-fangchinoline, indicating its optical activity and specific three-dimensional arrangement.
The SMILES notation for fangchinoline is documented as CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC, which provides a detailed representation of its connectivity and stereochemistry. The compound's InChI key, IIQSJHUEZBTSAT-VMPREFPWSA-N, serves as a unique identifier for computational and database applications. Physical properties include a CAS number of 436-77-1 and classification as both a macrocycle and an aromatic ether.
Fangchinoline belongs to the extensive family of bisbenzylisoquinoline alkaloids, a class encompassing approximately 500 natural products that have been characterized through comprehensive structural studies. This alkaloid family represents one of the most structurally diverse groups of natural compounds, with fangchinoline serving as a representative example of the complex biosynthetic pathways that generate these molecules. The classification system for bisbenzylisoquinoline alkaloids takes into account both structural features and biosynthetic origins, positioning fangchinoline within a subset characterized by specific linkage patterns and functional group arrangements.
The biosynthetic pathway leading to fangchinoline involves the coupling of two benzylisoquinoline units through a complex series of enzymatic transformations. This process results in the formation of the characteristic biphenyl ether linkage that defines the structural framework of fangchinoline and related compounds. The presence of multiple methoxy groups and the specific hydroxyl substitution pattern distinguish fangchinoline from other members of this alkaloid family, contributing to its unique pharmacological profile.
Nuclear magnetic resonance spectroscopy has provided detailed insights into the structural characteristics of fangchinoline, with both ¹H-NMR and ¹³C-NMR data confirming the proposed molecular structure. High-resolution NMR analysis has been instrumental in establishing the identity and purity of fangchinoline preparations, with studies demonstrating purities exceeding 98% through chromatographic area normalization methods. The NMR spectral data reveal characteristic chemical shifts corresponding to the various functional groups present in the molecule, including distinct signals for the methoxy substituents, aromatic protons, and aliphatic regions.
X-ray crystallographic analysis represents a powerful complementary technique for structural elucidation, though direct crystallographic studies of fangchinoline itself are limited in the current literature. However, the principles of X-ray crystallography have been extensively applied to related bisbenzylisoquinoline alkaloids and drug-protein complexes. The technique involves the diffraction of X-rays by crystalline samples to produce three-dimensional electron density maps that reveal atomic positions with high precision. For small molecules like fangchinoline, crystallographic analysis typically requires crystals larger than 0.1 mm in all dimensions and involves the collection of diffraction data at multiple orientations.
Modern X-ray crystallographic methods have evolved to include advanced techniques such as serial femtosecond crystallography using X-ray free-electron lasers, which enable structure determination from nanometer- to micrometer-sized crystals. These developments have particular relevance for studying protein-drug interactions involving fangchinoline and related compounds, providing atomic-level details of binding interactions that inform drug design efforts.
Fangchinoline shares significant structural similarities with tetrandrine, another prominent bisbenzylisoquinoline alkaloid, with fangchinoline being specifically described as 7-O-demethyltetrandrine. This relationship highlights the importance of methoxy group positioning in determining biological activity, as the presence or absence of specific methoxy substituents can dramatically alter pharmacological properties. Comparative studies have demonstrated that fangchinoline and tetrandrine exhibit different DNA-binding affinities, with various derivatives showing distinct binding constants ranging from 10³ to 10⁵ M⁻¹ depending on the specific structural modifications.
The structural relationship between fangchinoline and its analogues extends to their synthesis and purification methodologies. Patent literature describes methods for simultaneous separation and purification of fangchinoline and tetrandrine, achieving high purities for both compounds through optimized chromatographic procedures. These separation techniques rely on the subtle but significant differences in physicochemical properties resulting from the distinct substitution patterns of these closely related alkaloids.
Synthetic derivative studies have further illuminated structure-activity relationships within this compound family. Research has demonstrated that modifications to the 7-position of fangchinoline can significantly impact biological activity, with certain substitutions enhancing anti-inflammatory properties. For instance, compound 6 in a synthetic series exhibited promising inhibitory potency against IL-1β activation with an IC₅₀ value of 3.7 μM, demonstrating the potential for structural optimization to enhance therapeutic efficacy.
Stephania tetrandra S. Moore represents the primary ethnopharmacological source of fangchinoline, with deep historical roots in traditional Chinese medicine [8]. The root of this herbaceous perennial vine, known as "Fen Fang Ji" in Chinese traditional medicine, has been utilized for centuries to treat various ailments including rheumatism, arthralgia, edema, beriberi, urinary difficulties, and eczema [9]. The plant belongs to the Menispermaceae family and is native to China and Taiwan, growing from a short woody caudex and climbing to heights of approximately three meters [2].
The ethnopharmacological significance of Stephania tetrandra is underscored by its inclusion among the 50 fundamental herbs used in traditional Chinese medicine [2]. Historical documentation traces the medicinal use of "Fang Ji" back to the ancient Chinese medicinal text "Shen Nong Ben Cao Jing" during the Han Dynasty, though the specific identification of Stephania tetrandra as a primary source occurred later in Chinese medical history [9]. The plant is officially recognized as "Fangji" by the Pharmacopoeia of the People's Republic of China, cementing its status in contemporary traditional medicine practice [9].
Stephania tetrandra demonstrates remarkable chemical diversity, containing a total of 67 alkaloids, two bisflavones, two phytosterols, and n-pentatriacontane from both roots and aerial parts [9]. Among these compounds, fangchinoline serves as one of the major bisbenzylisoquinoline alkaloids, contributing significantly to the plant's therapeutic properties [1] [6]. The root contains fangchinoline in concentrations ranging from 0.3 to 3 milligrams per kilogram, alongside other significant alkaloids such as tetrandrine [2].
The geographical distribution of Stephania tetrandra spans across South Central and East China, including the provinces of Anhui, Fujian, Guangdong, Guangxi, Hainan, Hubei, Hunan, Jiangxi, and Zhejiang, as well as Taiwan [2]. This widespread distribution in shrublands at village margins, open fields, and roadsides has facilitated its accessibility for traditional medicinal applications throughout these regions [2].
Cocculus orbiculatus (L.) DC. represents another significant natural source of fangchinoline within the Menispermaceae family [3] [18]. This medicinal herb is valued particularly for its dried roots, which possess anti-inflammatory, analgesic, and diuretic properties [18]. Unlike Stephania tetrandra, Cocculus orbiculatus belongs to a different genus within the same family, demonstrating the widespread distribution of fangchinoline across Menispermaceae taxa [14].
Recent comprehensive chemical characterization studies have identified 113 chemical constituents in different parts of Cocculus orbiculatus, including alkaloids, flavonoids, and organic acids distributed across the root, stem, leaf, flower, and fruit [18]. Advanced analytical techniques employing ultra-high performance liquid chromatography quadrupole time-of-flight mass spectrometry have revealed the spatial distribution of various alkaloid classes within the plant, including bisbenzylisoquinoline alkaloids like fangchinoline [3].
The distribution of alkaloids within Cocculus orbiculatus demonstrates significant variation between plant parts, with metabolomic analyses revealing substantial differences in chemical composition between roots and stems compared to leaves, flowers, and fruits [18]. Air flow-assisted desorption electrospray ionization mass spectrometry imaging studies have provided detailed visualization of alkaloid spatial distribution, showing distinct patterns for bisbenzylisoquinoline alkaloids in the cork layer, xylem, and ray structures of the root tissue [3].
Other members of the Menispermaceae family also contribute to the natural occurrence of fangchinoline and related compounds. Stephania hernandifolia has been reported to contain fangchinoline, expanding the genus Stephania as a significant source of this alkaloid [1]. The family Menispermaceae, comprising approximately seven genera indigenous to various geographical regions, demonstrates remarkable alkaloid diversity, with members well-known for their medicinal applications associated with rich concentrations of isoquinoline alkaloids [20].
Plant Species | Plant Part | Fangchinoline Content | Additional Alkaloids | Geographic Distribution |
---|---|---|---|---|
Stephania tetrandra | Root | 0.3-3 mg/kg | Tetrandrine, Cyclanoline | China, Taiwan |
Cocculus orbiculatus | Root, Stem | Variable concentrations | Multiple bisbenzylisoquinoline alkaloids | Asia |
Stephania hernandifolia | Various parts | Present | Related isoquinoline alkaloids | Tropical regions |
The biosynthesis of fangchinoline follows the established pathway for bisbenzylisoquinoline alkaloids, which represents one of the most complex secondary metabolite biosynthetic routes in plants [10] [26]. These alkaloids are formed through the coupling of two benzyltetrahydroisoquinoline monomers, specifically involving the condensation of N-methylcoclaurine derivatives [26].
The key enzymatic step in bisbenzylisoquinoline alkaloid biosynthesis involves cytochrome P450 enzymes, particularly CYP80A1, which catalyzes the formation of dimeric structures [26]. This enzyme demonstrates unusual characteristics as an oxidase rather than a monooxygenase, catalyzing region- and stereo-selective formation of carbon-oxygen phenol couples without incorporating oxygen into the final product [26]. The CYP80A1 enzyme can condense two molecules of (R)-N-methylcoclaurine, or one each of (R)- and (S)-N-methylcoclaurine, to produce different bisbenzylisoquinoline alkaloids including guattegaumerine and berbamunine [26].
Recent advances in understanding bisbenzylisoquinoline alkaloid biosynthesis have been achieved through heterologous expression systems in engineered yeast strains [10]. These studies have demonstrated the complete biosynthetic pathway from simple precursors to complex dimeric alkaloids, with optimized strains producing significant quantities of bisbenzylisoquinoline alkaloids through metabolic engineering approaches [10].
The biosynthetic pathway involves multiple cytochrome P450 enzymes beyond CYP80A1, including CYP80A and CYP80G variants that participate in different coupling reactions [13]. Research on Nelumbo nucifera has revealed that NnCYP80A can catalyze carbon-oxygen coupling in both (R)-N-methylcoclaurine and (S)-N-methylcoclaurine to produce various bisbenzylisoquinoline alkaloids with different connectivity patterns [13].
The complexity of bisbenzylisoquinoline alkaloid biosynthesis extends to the involvement of specialized halogenase enzymes in certain plant families. Studies on Menispermaceae plants have identified dechloroacutumine halogenase, an iron(II)- and 2-oxoglutarate-dependent halogenase that catalyzes terminal chlorination steps in the biosynthesis of chlorinated bisbenzylisoquinoline alkaloids [12]. This discovery illustrates the evolutionary adaptation of biosynthetic pathways within the Menispermaceae family to produce structurally diverse alkaloids.
Enzyme | Function | Substrate | Product | Plant Source |
---|---|---|---|---|
CYP80A1 | Carbon-oxygen coupling | (R)-N-methylcoclaurine | Guattegaumerine | Various Menispermaceae |
CYP80A | Phenol coupling | N-methylcoclaurine isomers | Multiple bisbenzylisoquinoline alkaloids | Nelumbo nucifera |
CYP80G | Carbon-carbon coupling | Benzylisoquinoline precursors | Sparsiflorine derivatives | Nelumbo nucifera |
Dechloroacutumine halogenase | Chlorination | Dechloroacutumine | (-)-Acutumine | Menispermaceae species |
The extraction and purification of fangchinoline from plant sources has evolved significantly from traditional methods to modern sophisticated techniques that optimize yield while minimizing environmental impact [17]. Traditional extraction approaches relied primarily on acid-base methods, exploiting the basic nature of alkaloids and their differential solubility under varying pH conditions [17].
Contemporary extraction methodologies for fangchinoline encompass various advanced techniques including supercritical fluid extraction, microwave-assisted extraction, ultrasound-assisted extraction, and the use of ionic liquids and deep eutectic solvents [17]. A particularly innovative approach involves supramolecular solvent-based ultrasound-assisted extraction, which has demonstrated superior performance for fangchinoline and tetrandrine extraction from Stephania tetrandra roots [5].
The supramolecular solvent extraction method utilizes hexafluorobutanol as both coacervation agent and density-regulating agent, combined with various alkanols as amphiphiles [5]. Under optimized conditions, hexafluorobutanol-hexanol supramolecular solvent achieved extraction yields of 7.11 milligrams per gram for fangchinoline and 13.89 milligrams per gram for tetrandrine, significantly exceeding yields obtained through conventional extraction methods [5].
High-performance liquid chromatography represents the gold standard for fangchinoline purification and quantitative analysis [11] [23]. Reversed-phase chromatographic systems employing specialized columns and mobile phase compositions have been developed for simultaneous separation and quantification of fangchinoline alongside related alkaloids such as tetrandrine and cyclanoline [27]. The incorporation of ionic liquids as mobile phase additives has enhanced separation efficiency, with 1-hexyl-3-methylimidazolium tetrafluoroborate proving particularly effective [11].
Analytical method validation for fangchinoline quantification has established detection limits as low as 0.13 milligrams per liter and quantification limits of 0.35 milligrams per liter using high-performance liquid chromatography with ultraviolet detection at 280 nanometers [23]. Recovery studies demonstrate excellent accuracy, with recovery percentages ranging from 94.56% to 98.81% for fangchinoline under optimized chromatographic conditions [23].
Advanced purification techniques include liquid-phase microextraction combined with high-performance liquid chromatography for biological sample analysis [16]. This methodology achieves extraction recoveries of 50% for fangchinoline from plasma samples, with enrichment factors of 25-fold through hollow fiber liquid-phase microextraction [16]. The technique demonstrates excellent linearity with correlation coefficients exceeding 0.997 across concentration ranges of 15-1000 nanograms per milliliter [16].
Extraction Method | Yield (mg/g) | Advantages | Optimization Parameters |
---|---|---|---|
Supramolecular Solvent UAE | 7.11 | High efficiency, environmentally friendly | Solvent type, temperature, time |
Traditional Ethanol Extraction | Variable | Simple, widely applicable | Solvent concentration, extraction time |
Supercritical CO₂ Extraction | Optimized conditions required | No organic solvents, selective | Pressure, temperature, co-solvents |
Liquid-Phase Microextraction | 50% recovery | Minimal sample volume, clean-up | pH, salt concentration, extraction time |